molecular formula C17H23N5O4S B2361481 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide CAS No. 1903585-62-5

4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide

Cat. No.: B2361481
CAS No.: 1903585-62-5
M. Wt: 393.46
InChI Key: ILAROUUTOMOGQQ-UHFFFAOYSA-N
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Description

4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an imidazole ring, a sulfonyl group, and a diazepane ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group. The diazepane ring is then constructed, and finally, the ethoxyphenyl group is attached. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic uses, including as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazepane derivatives, imidazole-containing molecules, and sulfonyl-substituted compounds. Examples include:

  • 1,4-diazepane-1-carboxamide derivatives
  • Imidazole-4-sulfonyl compounds
  • Ethoxyphenyl-substituted molecules

Uniqueness

What sets 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-2-26-15-7-4-3-6-14(15)20-17(23)21-8-5-9-22(11-10-21)27(24,25)16-12-18-13-19-16/h3-4,6-7,12-13H,2,5,8-11H2,1H3,(H,18,19)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAROUUTOMOGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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